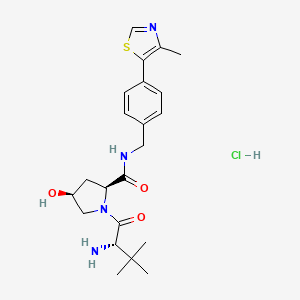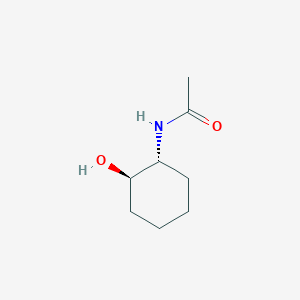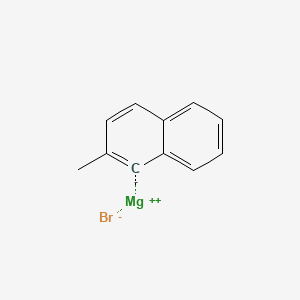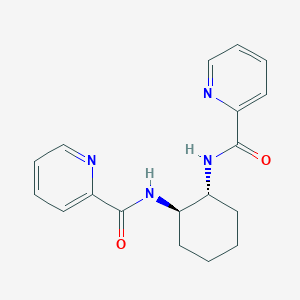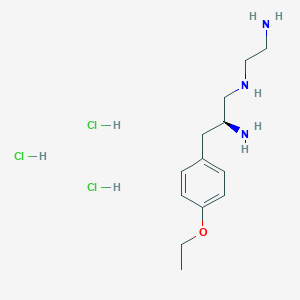![molecular formula C32H39P B3068049 2-[Bis(1-adamantyl)phosphino]biphenyl CAS No. 224311-55-1](/img/structure/B3068049.png)
2-[Bis(1-adamantyl)phosphino]biphenyl
説明
2-[Bis(1-adamantyl)phosphino]biphenyl, commonly referred to as 2-BAPB, is a phosphine ligand that has been used in a variety of scientific research applications. It has been found to be a highly effective ligand for transition metals in catalytic reactions, and is also used in a wide range of biochemical and physiological processes. 2-BAPB is a relatively new ligand, having only been discovered in the late 1990s, but it has quickly become an important tool in the scientific community due to its versatility and effectiveness.
科学的研究の応用
Asymmetric Hydrogenation and Catalysis
2-[Bis(1-adamantyl)phosphino]biphenyl derivatives have been utilized in asymmetric hydrogenation reactions, catalyzed by complexes of rhodium and other metals. These ligands, including variants like 1,2-bis(alkylmethylphosphino)ethanes and methanes (e.g., BisP* and MiniPHOS), exhibit high enantioselectivities in the hydrogenation of dehydroamino acids and itaconic acid derivatives, achieving enantioselectivities that often exceed 99%. The structural characteristics of these ligands and their complexes play a crucial role in the catalytic outcomes, supported by studies involving X-ray characterization, pressure effects, and deuteration experiments (Gridnev et al., 2001).
Structural and Electronic Properties
The gas-phase structure of bis(1-adamantyl)phosphine has been explored through electron diffraction, complemented by ab initio and DFT calculations. These studies reveal insights into the molecular geometry and electronic environment surrounding the phosphorus atoms, highlighting the significant steric crowding and the influence of the adamantyl groups on the phosphino group’s positioning (Wann et al., 2011).
Polymer Chemistry
In the field of polymer science, derivatives of 2-[Bis(1-adamantyl)phosphino]biphenyl have been incorporated into the backbone of polyimides to enhance their solubility, thermal stability, and dielectric properties. Such modifications have yielded polymers with high glass-transition temperatures and excellent thermal stability, alongside promising dielectric constants and low birefringence, indicating their potential use in advanced electronic applications (Kwak et al., 2006).
Catalytic Asymmetric Reactions
The use of P-chirogenic diphosphines, which can include bis(1-adamantyl)phosphino derivatives, in catalytic asymmetric reactions has been documented. These ligands have been synthesized and employed in rhodium-catalyzed asymmetric hydrogenations and other catalytic asymmetric reactions, displaying excellent to almost perfect levels of enantioselectivity. The crystal structures of cationic rhodium complexes with these ligands reveal the ideal asymmetric environments conducive to high enantioselectivity (Imamoto, 2001).
Supramolecular Chemistry
Explorations into supramolecular chemistry have shown the potential of 2-[Bis(1-adamantyl)phosphino]biphenyl derivatives in forming complex structures with cucurbituril hosts. These studies aim to understand the complexation behavior and the formation of supramolecular polymers, offering insights into the design of new materials with unique properties (Nally & Isaacs, 2009).
特性
IUPAC Name |
bis(1-adamantyl)-(2-phenylphenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39P/c1-2-6-28(7-3-1)29-8-4-5-9-30(29)33(31-16-22-10-23(17-31)12-24(11-22)18-31)32-19-25-13-26(20-32)15-27(14-25)21-32/h1-9,22-27H,10-21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKLBRMTWIUCEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)P(C4=CC=CC=C4C5=CC=CC=C5)C67CC8CC(C6)CC(C8)C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
224311-55-1 | |
| Record name | 224311-55-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,4R)-1-((R)-14-acetamido-1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-13,13-dimethyl-2-oxo-6,9-dioxa-12-thia-3-azapentadecan-15-oyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B3067984.png)
